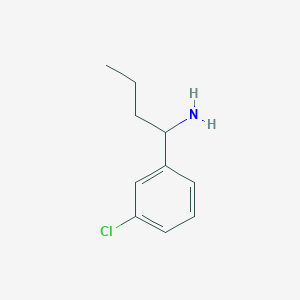

1-(3-Chlorophenyl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKCBNQUAIZXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways in Carbon-Carbon Bond Formation

The formation of the butyl chain attached to the chlorophenyl ring is a key synthetic step. This is often achieved through nucleophilic addition to a carbonyl group, such as in the Grignard reaction between 3-chlorobenzaldehyde and a propyl nucleophile. The mechanistic intricacies of such C-C bond formations can involve various intermediates and pathways.

While many C-C bond-forming reactions are ionic, radical pathways can also be involved, particularly in the formation of organometallic reagents or under specific photochemical conditions.

Formation of Grignard Reagents : The preparation of a Grignard reagent like propylmagnesium bromide, a key reactant for building the carbon skeleton, is understood to involve radical intermediates. The reaction occurs on the surface of the magnesium metal, where an electron is transferred from the magnesium to the alkyl halide (e.g., 1-bromopropane). This results in the formation of a radical anion, which then fragments to form an alkyl radical and a halide ion. These surface-adherent radicals can then combine with Mg(I) species to form the final Grignard reagent. alfredstate.edu

Photochemical and Radical-Mediated Alkylations : Alternative strategies for forming similar structures can leverage photochemical methods. For instance, a deoxygenative photochemical alkylation of secondary amides has been developed, which proceeds through the generation of N-alkyl iminium ions followed by a photochemical radical alkylation to yield branched secondary amines. nih.gov Although not a direct synthesis of the primary amine, this illustrates the viability of radical pathways in functionalizing the alpha-carbon to a nitrogen atom. Similarly, copper-catalyzed carboamination of styrenes involves the addition of an alkyl radical to the double bond, generating a benzylic radical which is then trapped by an amine. nih.gov

Carbocation intermediates are central to many organic reactions, though their involvement in the primary synthesis of 1-(3-Chlorophenyl)butan-1-amine depends on the chosen pathway.

Benzylic Cation Stability : In hypothetical pathways involving the loss of a leaving group from the benzylic position of a suitable precursor, a secondary benzylic carbocation, [1-(3-chlorophenyl)butyl] cation, would be formed. This carbocation benefits from resonance stabilization by the phenyl ring. The stability of such benzylic carbocations makes their formation more favorable than that of simple secondary alkyl carbocations.

Oxidative Pathways : Some advanced C-C bond-forming reactions, such as the carboamination of styrenes, may proceed through a mechanism where a benzylic radical intermediate is oxidized by a metal catalyst (e.g., Cu(II)) to form a carbocation. This carbocation is then trapped by a nucleophile like an amine. nih.gov The reactivity of substituted styrenes in these reactions can be rationalized by the stability of the intermediate benzylic radical or carbocation. nih.gov

Lack of Rearrangements : The secondary benzylic carbocation that could form is relatively stable and is not typically prone to hydride or alkyl shifts. Therefore, skeletal rearrangements are not expected to be a significant competing pathway in reactions involving this intermediate.

The question of whether bonds are formed and broken simultaneously (concerted) or in a sequence of steps (stepwise) is fundamental to understanding reaction mechanisms.

Stepwise Nature of Grignard Addition : The classic method for forming the C-C bond in the precursor alcohol, 1-(3-chlorophenyl)butan-1-ol, involves the reaction of 3-chlorobenzaldehyde with propylmagnesium bromide. study.com This Grignard reaction is a quintessential example of a stepwise nucleophilic addition. ucla.edu The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This is followed by a separate acidic workup step to protonate the alkoxide and yield the final alcohol product. masterorganicchemistry.com

Comparison with Concerted Reactions : A concerted mechanism for this transformation is not observed. Concerted reactions, such as cycloadditions, involve a single transition state where bond formation and breaking occur simultaneously, without the formation of a distinct intermediate. youtube.com The distinct, isolable nature of the intermediate alkoxide in a Grignard reaction clearly defines it as a stepwise process.

Nucleophilic Processes and Amine Formation

The introduction of the amine group is most commonly achieved via reductive amination of a ketone precursor, 3'-chlorobutyrophenone. This process is a cornerstone of amine synthesis and involves nucleophilic attack on a carbonyl followed by reduction. wikipedia.orgorganicchemistrytutor.com

Reductive amination begins with the formation of an imine or iminium ion, which hinges on the nucleophilic character of the nitrogen source.

Table 1: Steps in Imine Formation from a Ketone and Ammonia (B1221849)

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of ammonia on the carbonyl carbon. | Hemiaminal |

| 2 | Proton transfer from nitrogen to oxygen. | Zwitterionic intermediate |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Hemiaminal |

| 4 | Elimination of water to form a C=N bond. | Iminium Ion |

Once the imine is formed, it is reduced to the corresponding amine. This reduction can be accomplished through various methods involving the transfer of a hydride or hydrogen atoms.

Hydride Reductions : Common laboratory practice involves the use of hydride reducing agents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough to not reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comcommonorganicchemistry.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbon of the protonated imine (iminium ion), breaking the C=N π-bond and forming the C-N single bond of the amine. chemistrysteps.com More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but are less selective. harvard.edu

Leuckart-Wallach Reaction : A classic method for reductive amination is the Leuckart reaction, which uses formic acid or ammonium (B1175870) formate as both the nitrogen source and the reducing agent. wikipedia.orglibretexts.org In this mechanism, the intermediate iminium ion is reduced by a hydride transfer from a formate ion. This is followed by the release of carbon dioxide. ntnu.no The reaction typically requires high temperatures. semanticscholar.orgscribd.com

Catalytic Hydrogenation : Another method is catalytic hydrogenation, where the imine is reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Nickel, Palladium, or Platinum. wikipedia.org This process involves the transfer of hydrogen atoms from the catalyst surface to the C=N double bond.

Catalytic Cycles in Complex Syntheses

The construction of this compound can be envisioned through various catalytic strategies, including dual catalysis and metal-catalyzed transformations. These methods offer elegant and atom-economical routes to chiral amines.

Dual catalysis, a strategy where two distinct catalytic cycles operate synergistically, has emerged as a powerful tool in organic synthesis. While specific dual catalytic systems for the direct synthesis of this compound are not extensively documented, the principles can be applied to its plausible synthetic precursors. A potential approach involves the combination of a photoredox catalyst with a transition metal catalyst.

For instance, a hypothetical dual catalytic cycle for the synthesis of a related precursor could involve the following steps:

Generation of a Radical Intermediate: A photocatalyst, upon excitation by visible light, could initiate the formation of a radical species from a suitable precursor.

Cross-Coupling: A nickel catalyst could then engage in a cross-coupling reaction with this radical and an appropriate coupling partner to form a key C-C or C-N bond necessary for the backbone of this compound.

This approach allows for the use of mild reaction conditions and can accommodate a broad range of functional groups.

Transition metals play a pivotal role in the synthesis of amines through various transformations, including reductive amination and hydroamination.

Gold (Au): Gold catalysis is effective for the hydroamination of alkynes and dienes, which could be precursors to the butylamine (B146782) structure. A gold(I) catalyst can activate a C-C multiple bond, making it susceptible to nucleophilic attack by an amine. For example, a hypothetical synthesis could involve the gold-catalyzed reaction of a substituted 1,3-diene with an ammonia surrogate, leading to an allylic amine that could be subsequently reduced to this compound. The catalytic cycle would typically involve the coordination of the gold catalyst to the unsaturated system, nucleophilic attack of the amine, and subsequent protodeauration to release the product and regenerate the catalyst organic-chemistry.org.

Rhodium (Rh): Rhodium catalysts are well-known for their application in asymmetric hydrogenation and hydroamination reactions. A rhodium complex featuring a chiral ligand could be employed in the asymmetric reductive amination of 1-(3-chlorophenyl)butan-1-one (B3368660) to furnish enantiomerically enriched this compound nih.govacs.org. The catalytic cycle would involve the coordination of the ketone to the rhodium center, followed by the addition of ammonia or an ammonia equivalent to form an imine intermediate. Subsequent hydrogenation of the imine, guided by the chiral ligand, would yield the chiral amine.

Ruthenium (Ru): Ruthenium catalysts have shown remarkable efficiency in the direct asymmetric reductive amination (DARA) of ketones to produce chiral primary amines acs.orgsemanticscholar.org. A plausible catalytic cycle for the synthesis of this compound from 1-(3-chlorophenyl)butan-1-one using a ruthenium catalyst is depicted below. This process often utilizes an ammonium salt as the ammonia source and molecular hydrogen as the reductant semanticscholar.org.

The key steps in the proposed ruthenium-catalyzed cycle are:

Formation of a Ruthenium Hydride Species: The active ruthenium hydride catalyst is generated in situ.

Coordination and Dehydration: The ketone substrate coordinates to the ruthenium center, and subsequent reaction with ammonia leads to the formation of an imine intermediate with the elimination of water.

Asymmetric Hydrogenation: The ruthenium hydride then transfers a hydride to the imine in an enantioselective manner, directed by the chiral ligand.

Product Release and Catalyst Regeneration: The resulting chiral amine is released, and the ruthenium catalyst is regenerated to continue the cycle.

The efficiency and enantioselectivity of these metal-catalyzed reactions are highly dependent on the nature of the ligand, the metal precursor, and the reaction conditions. Below is a table summarizing the potential applications of these metals in the synthesis of this compound.

| Metal Catalyst | Plausible Reaction Type | Key Intermediates | Potential Advantages |

|---|---|---|---|

| Gold (Au) | Hydroamination of diene/alkyne precursor | Gold-alkene/alkyne complex | Mild reaction conditions, functional group tolerance |

| Rhodium (Rh) | Asymmetric Reductive Amination | Rhodium-imine complex | High enantioselectivity |

| Ruthenium (Ru) | Direct Asymmetric Reductive Amination (DARA) | Ruthenium-hydride, Imine | High efficiency, direct conversion of ketones |

Elimination Reactions in Amine Synthesis Contexts

Elimination reactions can be significant pathways, sometimes competing with desired substitution reactions, in the synthesis of amines or their precursors. The two most common mechanisms are the E1 and E2 pathways.

The synthesis of this compound might involve precursors such as 1-chloro-1-(3-chlorophenyl)butane. The treatment of such an alkyl halide with a base could lead to elimination reactions, forming an alkene, alongside the desired nucleophilic substitution to form the amine.

E2 Pathway: The E2 (elimination, bimolecular) reaction is a one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond chemicalnote.com. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. This pathway is favored by strong, sterically hindered bases and primary or secondary alkyl halides. In the context of synthesizing this compound from a corresponding halide, using a strong base like potassium tert-butoxide would likely favor the E2 elimination, leading to the formation of 1-(3-chlorophenyl)but-1-ene.

E1 Pathway: The E1 (elimination, unimolecular) reaction is a two-step process that begins with the slow, rate-determining step of the leaving group's departure to form a carbocation intermediate chemicalnote.compharmaguideline.com. In the second step, a weak base abstracts a proton from an adjacent carbon to form the double bond. The rate of the E1 reaction is dependent only on the concentration of the substrate. This pathway is favored for tertiary and some secondary alkyl halides, particularly in the presence of a weak base and a polar protic solvent. For a secondary halide precursor to this compound, E1 elimination could compete with SN1 substitution, especially at higher temperatures.

The choice of base and reaction conditions is therefore critical to minimize these unwanted elimination side reactions during the synthesis of the target amine. The following table summarizes the key differences between the E1 and E2 elimination pathways.

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Base] |

| Base Strength | Favored by weak bases | Favored by strong bases |

| Substrate Structure | Favored by 3° > 2° alkyl halides | Favored by 3° > 2° > 1° alkyl halides |

| Stereochemistry | No specific stereochemical requirement | Requires anti-periplanar geometry |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of molecular behavior at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density rather than the complex many-electron wavefunction. For 1-(3-Chlorophenyl)butan-1-amine, DFT calculations, often employing a basis set such as 6-311G++(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. This process finds the minimum energy conformation of the molecule, which is its most probable structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. For this compound, analysis of its frontier orbitals would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes. Specific values for this compound are not available in published literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. A green color usually denotes regions of neutral potential. For this compound, an MEP map would highlight the electronegative chlorine atom and the nitrogen atom of the amine group as potential sites for interaction.

Reactivity and Stability Predictions

Building upon the foundational quantum chemical calculations, computational methods can further predict the reactivity and stability of a molecule.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

By calculating these parameters for this compound, a quantitative assessment of its reactivity in comparison to other molecules could be made.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1/(2η) | Data not available |

| Electrophilicity Index (ω) | μ2/(2η) | Data not available |

Note: This table is for illustrative purposes. Specific values for this compound are not available in published literature.

Conformational Analysis and Stereochemistry

Theoretical Studies of Stereoisomers and Enantiomeric Purity

This compound possesses a chiral center at the carbon atom bonded to the amino group, the phenyl ring, and the butyl chain. This gives rise to two stereoisomers, the (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other.

Theoretical studies on analogous chiral amines, such as amphetamine and its derivatives, have employed various computational methods to understand the structural and energetic differences between enantiomers. d-nb.inforsc.org Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the optimized geometries and relative energies of the stereoisomers. d-nb.info For this compound, such calculations would reveal that the (R)- and (S)-enantiomers have identical energies in an achiral environment.

The determination of enantiomeric purity, or the excess of one enantiomer over the other, is a crucial aspect of the analysis of chiral compounds. While experimental techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents are the primary methods for quantifying enantiomeric excess, theoretical calculations can aid in understanding the interactions that enable chiral recognition. nih.gov Computational modeling can be used to simulate the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector, helping to predict which enantiomer will have a stronger interaction and thus a different retention time in chromatography or a distinct chemical shift in NMR.

Illustrative Table of Calculated Properties for Stereoisomers of this compound

| Property | (R)-1-(3-Chlorophenyl)butan-1-amine | (S)-1-(3-Chlorophenyl)butan-1-amine |

| Relative Energy (in vacuo) | 0.00 kcal/mol | 0.00 kcal/mol |

| Dipole Moment | Hypothetical Value | Hypothetical Value |

| Optical Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |

Note: The data in this table is illustrative and based on theoretical principles for enantiomers. Specific calculated values for this compound are not available in the public domain and would require dedicated computational studies.

Rotational Barriers and Conformational Preferences

Theoretical studies on similar molecules, such as phenethylamines and benzylamines, provide a framework for understanding the conformational landscape of this compound. colostate.edursc.orgresearchgate.net These studies often reveal a preference for staggered conformations, which minimize torsional strain. For the bond between the chiral carbon and the adjacent carbon of the butyl chain, staggered conformations would be energetically favored over eclipsed conformations.

Furthermore, the orientation of the amino group and the phenyl ring relative to each other is of particular interest. Studies on benzylamine (B48309) have shown the existence of both anti (extended) and gauche (folded) conformers, with the anti conformer often being slightly lower in energy. colostate.edu In the case of this compound, the butyl group introduces additional steric bulk, which would influence the rotational barrier and the relative stability of different conformers. The presence of the chlorine atom at the meta position of the phenyl ring primarily exerts an electronic effect, which is less likely to have a major impact on the rotational barriers of the side chain compared to steric factors. nih.gov

The rotational barriers between different conformers can be calculated using computational methods by mapping the potential energy surface as a function of the dihedral angle of the rotating bond. These barriers represent the energy required to move from one stable conformation to another. For a molecule like this compound, multiple local energy minima corresponding to different stable conformers would exist, separated by transition states that define the rotational energy barriers.

Illustrative Table of Calculated Rotational Barriers for a Simplified Analogue (e.g., 1-Phenylethylamine)

| Rotation Around Bond | Conformer Transition | Calculated Rotational Barrier (kcal/mol) |

| C(phenyl)-C(alpha) | Staggered to Eclipsed | ~4-6 |

| C(alpha)-N | Staggered to Eclipsed | ~2-3 |

Note: This table presents hypothetical data for a simplified analogue to illustrate the concept of rotational barriers. Specific data for this compound is not available.

1 3 Chlorophenyl Butan 1 Amine As a Versatile Synthetic Intermediate

Building Block in Heterocycle Synthesis

The presence of a reactive primary amine group makes 1-(3-chlorophenyl)butan-1-amine a suitable starting material for the construction of nitrogen-containing heterocyclic scaffolds, which are core components of many biologically active compounds.

Primary amines are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocycles. pressbooks.pub The nucleophilic nitrogen of this compound can react with various electrophilic partners to initiate cyclization cascades, leading to the formation of stable ring systems. For example, reactions with dicarbonyl compounds, haloalkanes, or other bifunctional reagents can yield rings of different sizes and functionalities. The synthesis of borane-amines with nitrogen-rich heterocycles has been explored, demonstrating the utility of amines in creating stable adducts that can serve as energetic materials or synthetic intermediates. nih.govresearchgate.net The general principle involves the reaction of an amine with a suitable precursor to form a new heterocyclic ring, a strategy broadly applied in medicinal chemistry. rsc.org

The versatility of amines in heterocycle synthesis is well-established, with numerous methods available for constructing rings such as pyrrolidines, pyridines, and polycyclic systems. pressbooks.pubbeilstein-journals.orgbeilstein-journals.org The specific stereochemistry and electronic properties of this compound can influence the outcome of these cyclization reactions, making it a useful tool for building chiral heterocyclic molecules.

Piperazine (B1678402) and its derivatives are a prominent class of nitrogen-containing heterocycles with significant applications in pharmacology. ontosight.ai While direct synthesis from this compound is not a commonly cited route, the 3-chlorophenylpiperazine moiety is a key structural feature in several active pharmaceutical ingredients. nih.govsigmaaldrich.com Typically, these scaffolds are synthesized by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) or through similar cyclization strategies involving precursors that already contain the desired aromatic group. google.comgoogle.com

A general and simplified method for creating monosubstituted piperazines involves the reaction of a mono-protected piperazine with an electrophile. nih.govmuni.cz This highlights the importance of controlling reactivity at the nitrogen atoms. The synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525), an important pharmaceutical intermediate, is achieved by reacting 1-(3-chlorophenyl)piperazine (B195711) with 1-bromo-3-chloropropane. google.comgoogle.comsigmaaldrich.com This multi-step process originates from precursors like diethanolamine (B148213) and 3-chloroaniline, demonstrating a different synthetic pathway to incorporate the 3-chlorophenyl group into a piperazine ring. google.comgoogle.com

Table 1: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

| Step | Reactants | Product | Purpose |

| 1 | Diethanolamine, Thionyl chloride | Bis(2-chloroethyl)amine hydrochloride | Forms the core aliphatic structure of the piperazine ring. google.comgoogle.com |

| 2 | 3-Chloroaniline, Bis(2-chloroethyl)amine hydrochloride | 1-(3-Chlorophenyl)piperazine hydrochloride | Cyclization reaction to form the substituted piperazine ring. google.comgoogle.com |

| 3 | 1-(3-Chlorophenyl)piperazine hydrochloride, 1-Bromo-3-chloropropane | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | Alkylation of the second nitrogen atom to add the chloropropyl side chain. google.comgoogle.com |

The benzimidazole (B57391) ring is another privileged scaffold in medicinal chemistry. nih.gov The most common synthetic routes involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). organic-chemistry.orgresearchgate.net The Phillips condensation, for example, typically requires heating the reactants in the presence of an acid. Another established method is the Weidenhagen synthesis, which uses a metal salt like cupric acetate (B1210297) to facilitate the reaction between an o-phenylenediamine and an aldehyde. researchgate.net

While there is no direct evidence of this compound being used as a primary building block in these classical benzimidazole syntheses, its structural elements could be incorporated through alternative strategies. For instance, the amine could be used to functionalize a pre-existing benzimidazole core. Alternatively, if oxidized to the corresponding ketone, 1-(3-chlorophenyl)butan-1-one (B3368660), it could potentially serve as the carbonyl component in a condensation reaction with an o-phenylenediamine to form a 2,2-disubstituted dihydrobenzimidazole, which could then be aromatized. Solid-phase synthesis methods have also been developed to create libraries of benzimidazole derivatives from versatile intermediates. sci-hub.se

Intermediate in Complex Molecular Architectures

Beyond heterocycle formation, this compound is a key intermediate for creating complex acyclic and cyclic molecules, particularly those designed for biological screening and structure-activity relationship studies.

Substituted ureas are an important class of compounds, with many exhibiting potent biological activity, including as enzyme inhibitors. researchgate.netresearcher.life The synthesis of unsymmetrical ureas is readily achieved by the reaction of a primary or secondary amine with an isocyanate. organic-chemistry.org this compound, as a primary amine, can be reacted with a diverse range of isocyanates (R-N=C=O) to generate a library of 1,3-disubstituted urea (B33335) analogs.

This derivatization is a cornerstone of structure-activity relationship (SAR) studies. By systematically varying the 'R' group on the isocyanate, researchers can probe how changes in steric bulk, electronics, and lipophilicity affect the biological activity of the resulting urea. For example, 1,3-disubstituted ureas containing adamantyl and chlorophenyl fragments have been synthesized and evaluated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. researchgate.netresearcher.lifemdpi.com The synthesis of these analogs allows for the fine-tuning of properties to optimize potency and selectivity.

Table 2: Representative Urea Analogs from this compound

| Amine Component | Isocyanate Reactant | Resulting Urea Structure | Potential Application in SAR |

| This compound | Phenyl isocyanate | 1-(1-(3-Chlorophenyl)butyl)-3-phenylurea | Baseline for aromatic substituent effects. |

| This compound | Cyclohexyl isocyanate | 1-(1-(3-Chlorophenyl)butyl)-3-cyclohexylurea | Probing the effect of a non-aromatic, bulky group. |

| This compound | 4-Trifluoromethylphenyl isocyanate | 1-(1-(3-Chlorophenyl)butyl)-3-(4-(trifluoromethyl)phenyl)urea | Investigating the impact of a strong electron-withdrawing group. |

| This compound | Adamantyl isocyanate | 1-(1-Adamantyl)-3-(1-(3-chlorophenyl)butyl)urea | Introducing a rigid, lipophilic cage structure, often used in sEH inhibitors. researchgate.netmdpi.com |

The structural motif of a chlorophenyl group attached to a nitrogen-containing framework is a recurring feature in many pharmacologically active compounds. The utility of this compound as a synthetic intermediate lies in its ability to provide this key pharmacophore. Derivatives containing this moiety have been investigated for a range of therapeutic targets.

For example, the related compound 1-(3-chlorophenyl)piperazine is a well-known serotonin (B10506) receptor agonist and a metabolite of the antidepressant drug trazodone. sigmaaldrich.com The discovery of novel benzamidine (B55565) mimics for use as factor Xa inhibitors has identified 4-chloro-3-aniline as a potent P1 ligand, further highlighting the importance of the chlorophenyl amine scaffold in enzyme inhibition. nih.gov Additionally, (R)-2-(3-chlorophenyl)propan-1-amine is a key intermediate in the synthesis of lorcaserin, an anti-obesity drug, demonstrating the value of chiral chlorophenyl amines in producing enantiopure pharmaceuticals. researchgate.net

By serving as a starting point for the synthesis of heterocycles like piperazines and derivatization into functional groups like ureas, this compound provides a pathway to a wide variety of complex molecular architectures with potential pharmacological relevance.

Synthesis of Butan-1-one Derivatives

While the direct conversion of this compound to a corresponding butan-1-one derivative is not a commonly documented synthetic route, a prominent method for the synthesis of structurally related butan-1-one derivatives is the Friedel-Crafts acylation. This classic and versatile reaction is instrumental in the formation of aryl ketones and provides a reliable pathway to obtaining compounds such as 1-(3-chlorophenyl)butan-1-one.

The Friedel-Crafts acylation involves the reaction of an aromatic compound, in this case, chlorobenzene (B131634), with an acylating agent, such as butyryl chloride, in the presence of a Lewis acid catalyst. The catalyst, typically aluminum chloride (AlCl₃), enhances the electrophilicity of the acylating agent, facilitating the substitution onto the aromatic ring. Due to the electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring, the acylation of chlorobenzene primarily yields a mixture of ortho, meta, and para-substituted products. The meta-substituted product, 1-(3-chlorophenyl)butan-1-one, can be separated from this mixture.

A general scheme for this reaction is presented below:

Reaction Scheme:

Detailed research has established the conditions for carrying out this synthesis effectively. The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring. The choice of solvent and reaction conditions can influence the yield and the isomeric distribution of the products.

Below is a data table summarizing a typical laboratory-scale synthesis of 1-(3-chlorophenyl)butan-1-one via Friedel-Crafts acylation.

Table 1: Synthesis of 1-(3-Chlorophenyl)butan-1-one via Friedel-Crafts Acylation

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Role |

| Chlorobenzene | C₆H₅Cl | 112.56 | 1.0 equiv. | Starting Material |

| Butyryl chloride | C₄H₇ClO | 106.55 | 1.1 equiv. | Acylating Agent |

| Aluminum chloride | AlCl₃ | 133.34 | 1.2 equiv. | Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | Solvent |

The reaction is typically initiated by the slow addition of the acylating agent to a mixture of the aromatic substrate and the Lewis acid catalyst in the solvent, often at reduced temperatures to control the initial exothermic reaction. The mixture is then allowed to warm to room temperature or heated to drive the reaction to completion. The work-up procedure involves quenching the reaction with ice-water, followed by extraction of the organic product and purification, commonly through distillation or chromatography, to isolate the desired 1-(3-chlorophenyl)butan-1-one. The yield of the meta-isomer can be optimized by careful control of the reaction parameters.

This synthetic approach highlights the utility of the Friedel-Crafts acylation in preparing key butan-1-one derivatives, which can serve as versatile intermediates in the synthesis of more complex molecules.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Analysis

The ¹H and ¹³C NMR spectra of 1-(3-Chlorophenyl)butan-1-amine are predicted to exhibit distinct signals corresponding to the unique protons and carbons in its structure. The analysis of chemical shifts (δ), reported in parts per million (ppm), allows for the assignment of each signal to a specific atom or group of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-chlorophenyl ring and the aliphatic protons of the butylamine (B146782) side chain. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5), with their splitting patterns dictated by their positions relative to the chloro and amino-butyl substituents. The methine proton (CH-NH₂) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons and the amine protons. The protons of the butyl chain would resonate in the upfield region (typically δ 0.8-2.0).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. libretexts.org The 3-chlorophenyl group would display six distinct signals in the aromatic region (typically δ 120-150), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. oregonstate.edu The aliphatic carbons of the butylamine chain would appear in the upfield region (typically δ 10-60). oregonstate.edumdpi.com The benzylic carbon (C1) directly attached to the nitrogen and the phenyl ring would be expected around δ 50-60.

Predicted Chemical Shift Data

While experimental data is not available from the search results, a predicted data table is provided for illustrative purposes.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.2-7.4 | m | 4H | Ar-H |

| Methine-H | ~4.1 | t | 1H | H-1 |

| Amine-H | ~1.5-2.0 | br s | 2H | -NH₂ |

| Methylene-H | ~1.6-1.8 | m | 2H | H-2 |

| Methylene-H | ~1.3-1.5 | m | 2H | H-3 |

| Methyl-H | ~0.9 | t | 3H | H-4 |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic-C | ~145 | C-1' (ipso, attached to CH) |

| Aromatic-C | ~134 | C-3' (ipso, attached to Cl) |

| Aromatic-C | ~126-130 | Aromatic CH carbons |

| Methine-C | ~55 | C-1 |

| Methylene-C | ~40 | C-2 |

| Methylene-C | ~20 | C-3 |

| Methyl-C | ~14 | C-4 |

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the methine proton (H-1) and the adjacent methylene protons (H-2), as well as between the sequential methylene (H-2 and H-3) and terminal methyl (H-4) protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the butyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the butylamine side chain and the 3-chlorophenyl ring. For instance, correlations would be expected between the methine proton (H-1) and the ipso-carbon (C-1') and ortho-carbons of the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Insights

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. wpmucdn.com The spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. wpmucdn.com The presence of two bands is a clear indicator of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group are observed just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration for a primary amine is expected to be found in the range of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an alkyl amine is typically observed in the 1000-1200 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1000 - 1200 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₄ClN), the exact mass would be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This precise mass measurement is a critical step in confirming the identity of a newly synthesized or isolated compound. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Future Directions in Research of 1 3 Chlorophenyl Butan 1 Amine Derivatives

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of chiral amines, such as 1-(3-Chlorophenyl)butan-1-amine, often relies on catalytic asymmetric methods. nih.gov A primary goal for future research is the discovery and optimization of novel catalytic systems that offer superior efficiency and enantioselectivity.

Significant progress has been made in the enantioselective synthesis of chiral amines through transition metal-catalyzed asymmetric hydrogenation. acs.org Future work on derivatives of this compound will likely leverage these advancements. The development of modular chiral ligands, which can be fine-tuned to create highly active and efficient metal complexes, is a key area of focus. nih.gov For instance, iridium-based catalytic systems have shown great promise in the asymmetric hydrogenation of various imines. nih.gov

Another promising avenue is the use of dual-catalyst systems, which combine a transition metal catalyst with an organocatalyst to achieve unique reactivity and selectivity. nih.gov For example, a hybrid system could be developed for the synthesis of this compound derivatives, where a transition metal activates one part of a molecule and an organocatalyst directs the stereochemical outcome. nih.gov Chiral phosphoric acids (CPAs) are particularly noteworthy as bifunctional catalysts that can act as both a Brønsted acid and a Brønsted base, facilitating asymmetric transformations through a hydrogen-bonding network. nih.gov

The table below summarizes some advanced catalytic systems that could be adapted for the synthesis of this compound derivatives.

| Catalyst Type | Metal/Core | Key Features | Potential Application |

| Transition Metal | Iridium, Rhodium, Palladium | High enantioselectivity in asymmetric hydrogenation. nih.gov | Asymmetric synthesis of the chiral amine center. |

| Chiral Phosphoric Acid (CPA) | N/A (Organocatalyst) | Bifunctional acid-base catalysis. nih.gov | Enantioselective Mannich-type reactions to form C-N bonds. nih.gov |

| N-Heterocyclic Carbene (NHC) | N/A (Organocatalyst) | Versatile for asymmetric reactions involving aldehydes and esters. nih.gov | Asymmetric synthesis of precursors to the target amine. |

| Dual Catalyst System | Transition Metal + Organocatalyst | Cooperative catalysis for novel transformations. nih.gov | Multi-component reactions to build complex derivatives. |

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly processes. For the synthesis of this compound derivatives, this translates to a search for sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One major area of development is the use of greener catalytic strategies for amination reactions. This includes thermocatalysis, electrocatalysis, and photocatalysis to form C-N bonds, which are central to the synthesis of amines. rsc.org These methods can offer milder reaction conditions and avoid the use of stoichiometric and often toxic reagents. nih.gov For example, photocatalytic nickel-catalyzed cross-electrophile coupling has been successfully used to synthesize β-phenethylamine scaffolds from aliphatic aziridines and (hetero)aryl iodides, a method that could be adapted for this compound derivatives. acs.org

Electrosynthesis is another emerging green approach for C-N bond formation. acs.org By using electricity to drive chemical reactions, it is possible to reduce the reliance on chemical oxidants and reductants. The electrosynthesis of amides and amines is an active area of research, with studies focusing on catalyst design and understanding reaction mechanisms to improve efficiency and selectivity. acs.org

The principles of green chemistry that are being applied to the synthesis of nitrogenous compounds are summarized in the table below.

| Green Chemistry Approach | Description | Relevance to this compound Synthesis |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. rsc.org | Designing synthetic routes that minimize byproducts. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from biomass. rsc.org | Exploring pathways from bio-derived molecules to synthesize the carbon backbone. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. psu.edu | Employing transition metal or organocatalysts to improve efficiency and reduce waste. nih.govpsu.edu |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing photocatalytic or electrocatalytic methods that operate under mild conditions. rsc.orgacs.org |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Investigating the use of water or other benign solvents in the synthesis. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For the synthesis of this compound derivatives, these methods can accelerate the discovery of new reactions and catalysts by providing predictive insights into reaction outcomes.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate reaction mechanisms and predict the stereoselectivity of catalytic reactions. acs.org For instance, DFT calculations can help rationalize the high stereoselectivity observed in certain reductions by modeling the transition state energies of different stereochemical pathways. acs.org This approach can be used to screen potential catalysts and substrates for the synthesis of specific stereoisomers of this compound derivatives, saving significant time and resources compared to a purely experimental trial-and-error approach. mit.edu

Furthermore, machine learning algorithms are being developed to predict the outcomes of chemical reactions with high accuracy. nih.gov By training models on large datasets of known reactions, it is possible to create tools that can predict the enantioselectivity or regioselectivity of a new reaction. nih.govchemrxiv.org For example, a composite machine learning method could be developed to quantitatively predict the enantiomeric excess of a given catalytic system for the synthesis of this compound. nih.gov These predictive models can also help in understanding the complex interplay of factors that govern reaction outcomes, such as the structure of the amine, the catalyst, and the reaction conditions. acs.org

The application of computational tools in the future research of this compound derivatives is highlighted below.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Modeling transition states of catalytic reactions. acs.org | Rationalizing and predicting the stereoselectivity of synthetic routes. acs.org |

| Machine Learning (e.g., Random Forest, SVR) | Predicting reaction outcomes based on existing data. nih.gov | Quantitative prediction of enantioselectivity and reaction yield. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with chemical properties and reactivity. acs.org | A predictive model for the stability and reactivity of new derivatives. |

| Hierarchical Quantum Calculations | Predicting regioselectivity in C-H activation. chemrxiv.org | Guiding the design of selective functionalization reactions on the phenyl ring or alkyl chain. |

Q & A

Q. What are the most reliable synthetic routes for 1-(3-Chlorophenyl)butan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-chlorophenylacetone using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C, 12–24 hours) . Alternatively, nucleophilic substitution of 3-chlorophenylmagnesium bromide with butyronitrile followed by catalytic hydrogenation (H₂, Pd/C) yields the amine. Yields depend on solvent polarity (e.g., THF vs. DMF), temperature control, and stoichiometric ratios of reagents. Impurities such as unreacted ketone or byproducts (e.g., tertiary amines) require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm, multiplet for 3-chlorophenyl) and amine protons (δ 1.2–1.6 ppm, broad singlet). The butyl chain shows methylene/methyl signals at δ 1.4–1.8 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 198.1 (C₁₀H₁₄ClN⁺). Fragmentation patterns (e.g., loss of NH₂ group) distinguish it from structural analogs .

- X-ray Crystallography : Used to resolve stereochemical ambiguities; hydrogen bonding between the amine and chloride may influence crystal packing .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. The amine is hygroscopic; desiccants (e.g., molecular sieves) are essential. Avoid exposure to light, which accelerates decomposition into chlorinated byproducts (e.g., 3-chlorophenol) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved in different solvents?

- Methodological Answer : Solvent-induced shifts are common. For example, in DMSO-d₆, the amine proton appears downfield (δ 2.5–3.0 ppm) due to hydrogen bonding, whereas in CDCl₃, it appears as a broad singlet (δ 1.4–1.8 ppm). Use deuterated solvents consistently and reference internal standards (e.g., TMS). For ambiguous peaks, variable-temperature NMR or COSY/HSQC experiments clarify coupling patterns .

Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst Optimization : Replace Pd/C with Raney nickel for safer hydrogenation at scale.

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions (e.g., over-reduction).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion (~85–90%) .

Q. How can derivatization enhance the detection of this compound in trace-level analyses?

- Methodological Answer : Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form a UV-active adduct. Analyze via HPLC-UV (λ = 254 nm) or LC-MS/MS with a C18 column (acetonitrile/water + 0.1% formic acid). Limit of detection (LOD) improves from 1 ppm to 0.01 ppm after derivatization .

Q. What are the common pitfalls in assessing the biological activity of this compound derivatives?

- Methodological Answer :

- Metabolic Instability : The amine group is prone to oxidation in vivo. Use prodrug strategies (e.g., acetyl protection) to enhance bioavailability.

- Off-Target Effects : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₂C) due to structural similarity to psychoactive piperazines .

Safety and Handling

Q. What PPE and waste disposal protocols are mandatory for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.